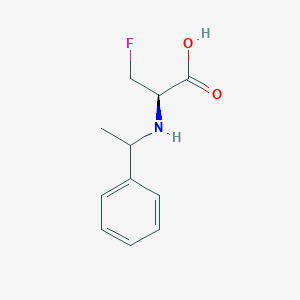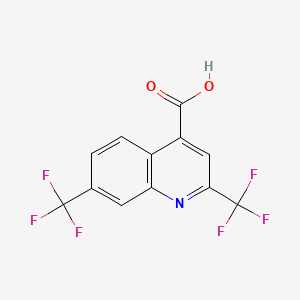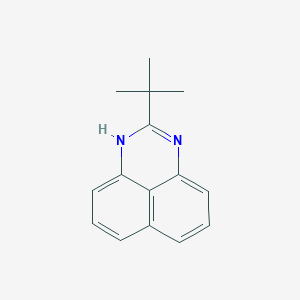
2-tert-butyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1H-perimidine is a heterocyclic compound that features a perimidine core substituted with a tert-butyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with tert-butyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,8-diaminonaphthalene attack the tert-butyl chloride, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-butyl-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the perimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-2-tert-butyl-1H-perimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-tert-butyl-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1H-perimidine involves its interaction with various molecular targets. For instance, it can form stable free radicals, which can participate in redox reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 1-tert-butyl-1H-perimidine
- 2-tert-butyl-1H-benzimidazole
- 2-tert-butyl-1H-imidazole
Comparison: 2-tert-butyl-1H-perimidine is unique due to its specific substitution pattern and the presence of the perimidine core. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
28478-16-2 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-tert-butyl-1H-perimidine |
InChI |
InChI=1S/C15H16N2/c1-15(2,3)14-16-11-8-4-6-10-7-5-9-12(17-14)13(10)11/h4-9H,1-3H3,(H,16,17) |
Clave InChI |
ZXLCHQAPERCETK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


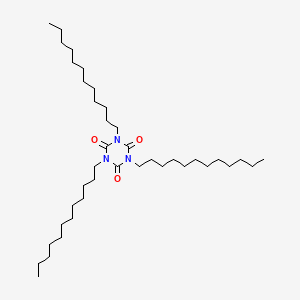
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
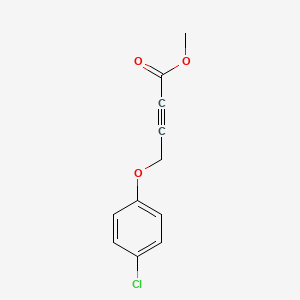


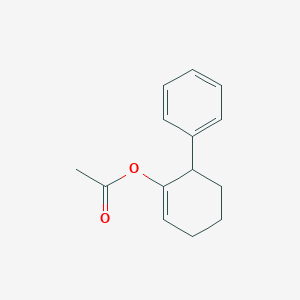
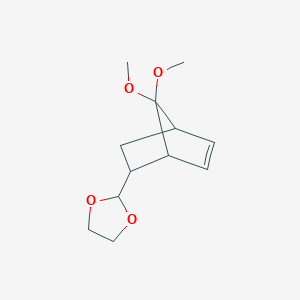
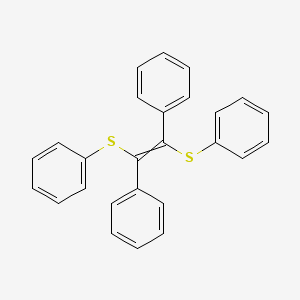


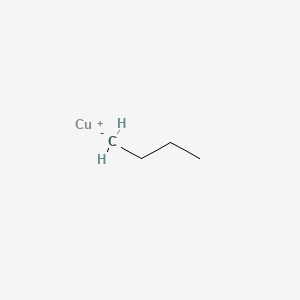
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
